Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate
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Overview
Description
Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a bromo and methoxy substituent on a phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
[ \text{2-bromo-4-methoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The bromo substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-bromo-4-methoxybenzoic acid.
Reduction: Formation of 2-bromo-4-methoxyphenylpropanol.
Substitution: Formation of 2-methoxy-4-methoxyphenylprop-2-enoate.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The bromo and methoxy substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Lacks the bromo substituent, which can affect its reactivity and biological activity.
Ethyl (2E)-3-(2-bromo-phenyl)prop-2-enoate: Lacks the methoxy group, which can influence its solubility and chemical properties.
Ethyl (2E)-3-(2-bromo-4-hydroxyphenyl)prop-2-enoate: Contains a hydroxy group instead of a methoxy group, affecting its hydrogen bonding and reactivity.
Uniqueness
Ethyl (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate is unique due to the presence of both bromo and methoxy substituents on the phenyl ring. This combination can lead to distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1397707-99-1 |
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Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl (E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4-8H,3H2,1-2H3/b7-5+ |
InChI Key |
UUUMBZRNEQIIJG-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)OC)Br |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)OC)Br |
Origin of Product |
United States |
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